Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Overview
Description
Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a pyridine derivative with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various chemical research and industrial applications .
Preparation Methods
The synthesis of Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of pyridine derivatives with tert-butyl carbamate and methoxycarbonyl methyl reagents. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate has a wide range of scientific research applications, including:
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate can be compared with other pyridine derivatives, such as:
- This compound
- 2-Pyridineacetic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
These similar compounds share structural features but may differ in their reactivity, selectivity, and specific applications.
Properties
IUPAC Name |
methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-6-9(14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMLJSTVFZKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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